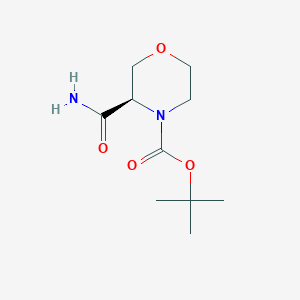![molecular formula C11H5ClN2O2 B15066919 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione CAS No. 61975-71-1](/img/structure/B15066919.png)
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is a heterocyclic compound that features a naphthalene ring fused with an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloronaphthalene-1,2-diamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as acetic acid or ethanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides can be used in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The compound’s structural features allow it to form stable complexes with these targets, thereby modulating their activity and leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-Bromo-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Similar structure with a bromine atom instead of chlorine, which may influence its chemical properties and applications.
4-Methyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Contains a methyl group instead of chlorine, potentially altering its reactivity and biological interactions.
Uniqueness
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential therapeutic properties make it a valuable target for medicinal chemistry research.
特性
CAS番号 |
61975-71-1 |
|---|---|
分子式 |
C11H5ClN2O2 |
分子量 |
232.62 g/mol |
IUPAC名 |
4-chloro-5-hydroxybenzo[e]benzimidazol-2-one |
InChI |
InChI=1S/C11H5ClN2O2/c12-7-9-8(13-11(16)14-9)5-3-1-2-4-6(5)10(7)15/h1-4,15H |
InChIキー |
HHVGEHSOVIDKGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC(=O)N=C23)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)
![Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione](/img/structure/B15066898.png)




![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)
